molecular formula C9H4N2O3 B12051898 7-Cyano-1,3-benzoxazole-2-carboxylic acid

7-Cyano-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B12051898
M. Wt: 188.14 g/mol
InChI Key: YPXAJSOHIGRWLK-UHFFFAOYSA-N
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Description

7-Cyano-1,3-benzoxazole-2-carboxylic acid is a benzoxazole derivative featuring a cyano (-CN) substituent at position 7 and a carboxylic acid (-COOH) group at position 2. Benzoxazole scaffolds are widely studied due to their pharmacological and materials science applications, including roles as enzyme inhibitors, fluorescent probes, and intermediates in organic synthesis. The electron-withdrawing cyano group at position 7 enhances the compound’s acidity and may influence its reactivity, solubility, and binding affinity in biological systems.

Properties

Molecular Formula

C9H4N2O3

Molecular Weight

188.14 g/mol

IUPAC Name

7-cyano-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H4N2O3/c10-4-5-2-1-3-6-7(5)14-8(11-6)9(12)13/h1-3H,(H,12,13)

InChI Key

YPXAJSOHIGRWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Activation of Carboxylic Acid :
    The starting material, 7-cyanocoumarin-3-carboxylic acid, is activated using ethyl chloroformate and triethylamine in acetone, forming a mixed anhydride intermediate. This step ensures electrophilic reactivity for subsequent amide bond formation.

  • Amide Formation :
    The activated intermediate reacts with 2-amino-4-cyanophenol (ortho-aminophenol derivative) to yield a substituted amide. Critical to this step is maintaining anhydrous conditions to prevent premature hydrolysis.

  • Cyclization with Polyphosphoric Acid (PPA) :
    Heating the amide with PPA at 150–170°C induces cyclodehydration, forming the benzoxazole ring. PPA acts as both a Brønsted and Lewis acid catalyst, facilitating protonation and dehydration.

Key Data :

  • Yield : 10–40% (dependent on substituent stability during purification).

  • Challenges : Hydrolysis of the oxazole ring during purification, particularly under acidic or basic conditions, necessitates careful pH control.

BaseSolventTemp (°C)Time (min)Yield (%)
DMAP (1.5 eq)DCM403096
DABCO (1.2 eq)DCMRT6047
DBU (1.2 eq)DCM4030Trace

Optimal conditions require DMAP (1.5 equiv) in dichloromethane at 40°C, achieving near-quantitative yields for analogous oxazoles.

Comparative Analysis of Methodologies

Yield and Scalability

MethodYield (%)ScalabilityKey Advantage
Cyclization with PPA10–40ModerateCompatibility with electron-withdrawing groups
Electrochemical70–96HighRapid, solvent-efficient
Post-functionalization30–65LowFlexibility in nitrile placement

The electrochemical method outperforms others in yield and scalability but requires adaptation for cyano-substituted precursors.

Challenges in Synthesis and Purification

  • Hydrolysis Sensitivity :
    The oxazole ring and cyano group are prone to hydrolysis under acidic/basic conditions, necessitating neutral pH during workup.

  • Byproduct Formation :
    Competitive reactions, such as the formation of 7-N,N-diethylcoumarin-3-carboxylic acid, occur if cyclization is incomplete.

  • Solvent Selection :
    Polar aprotic solvents (DMSO, MeCN) inhibit reactivity in electrochemical methods, while DCM ensures optimal intermediate stability.

Industrial and Pharmaceutical Applications

The synthesis of 7-cyano-1,3-benzoxazole-2-carboxylic acid is critical for:

  • Anticancer Agents : As a kinase inhibitor scaffold.

  • Agrochemicals : Functionalized benzoxazoles exhibit herbicidal activity.

Gram-scale synthesis using methyl levulinate and methyl isocyanoacetate has been demonstrated, achieving 65% yield post-hydrolysis .

Chemical Reactions Analysis

Cyano Group (C≡N)

The cyano group at position 7 likely participates in:

  • Hydrolysis : Conversion to carboxylic acid (under acidic/basic conditions) or amide (via nucleophilic attack).

  • Addition reactions : Nucleophilic addition to form imines or hydrazones.

Carboxylic Acid Group (CO₂H)

The carboxylic acid at position 2 enables:

  • Coupling reactions : Formation of esters, amides, or thioesters using coupling agents like TCBOXY .

  • Decarboxylation : Potential loss of CO₂ under thermal conditions.

Benzoxazole Core

The aromatic heterocycle may undergo:

  • Substitution reactions : Electrophilic or nucleophilic aromatic substitution, depending on directing groups.

  • Ring-opening reactions : Under extreme conditions (e.g., strong acids/bases).

Cyclization to Benzoxazole

A general mechanism involves:

  • Imine formation : Reaction of 2-aminophenol with a carbonyl compound.

  • Dehydration : Loss of water to form a conjugated system.

  • Cyclization : Intramolecular attack to form the benzoxazole ring .

Scheme 1 : Generic benzoxazole formation via condensation.

Cyanation

Post-cyclization cyanation could involve:

  • Electrophilic substitution : Using cyanating agents (e.g., NaCN, KCN) under acidic conditions.

  • Sandmeyer-type reactions : Replacement of halogens with CN⁻.

Carboxylation

Introduction of the carboxylic acid group may occur via:

  • Oxidation : Conversion of a methyl group to CO₂H using oxidants (e.g., KMnO₄).

  • Direct coupling : Utilizing coupling reagents like TCBOXY for selective activation .

NMR and IR

  • ¹H NMR : The cyano group may not show prominent signals, but aromatic protons and carboxylic acid protons (broad peak) are expected.

  • IR : Strong absorption for C≡N (2200–2250 cm⁻¹) and CO₂H (2500–3500 cm⁻¹, broad).

Mass Spectrometry

Expected fragmentation patterns include loss of CO₂ (44 amu) and CN (26 amu).

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of 7-cyano-1,3-benzoxazole-2-carboxylic acid and its derivatives as promising anticancer agents. The compound has been shown to exhibit significant cytotoxic activity against various cancer cell lines. For instance, it was evaluated for its effects on human breast cancer cell lines MCF-7 and HCT-116, demonstrating elevated cytotoxicity when modified with an acetic acid group at specific positions on the benzoxazole moiety .

Mechanism of Action

The mechanism by which 7-cyano-1,3-benzoxazole-2-carboxylic acid exerts its anticancer effects involves inducing apoptosis in cancer cells. This was evidenced by studies that showed a reduction in cell viability and an increase in apoptotic markers when treated with the compound . The compound's ability to interact with biological receptors is enhanced due to its structural similarity to nucleic acid bases like guanine and adenine, facilitating its role in targeting cancer cells effectively .

Synthetic Methodologies

Synthesis of Benzoxazole Derivatives

The compound serves as a key intermediate in the synthesis of various benzoxazole derivatives, which are essential in developing new pharmaceuticals. Recent advancements have introduced efficient synthetic routes for preparing benzoxazoles using 2-aminophenol and other substrates, often involving catalytic methods that improve yield and reduce environmental impact . Notably, the incorporation of 7-cyano-1,3-benzoxazole-2-carboxylic acid into synthetic pathways has been explored to enhance the biological activity of the resulting compounds .

Photocatalytic Applications

Another area of application involves the use of 7-cyano-1,3-benzoxazole-2-carboxylic acid in photocatalytic reactions. Its ability to participate in visible light-driven reactions opens avenues for sustainable chemistry practices, allowing for the development of new materials and compounds under mild conditions .

Case Studies

StudyApplicationFindings
Layek et al. (2023)Anticancer ActivityDemonstrated significant cytotoxic effects on MCF-7 and HCT-116 cell lines with modifications at specific positions on the benzoxazole moiety .
Fares et al. (2014)Apoptosis InductionShowed that treatment with benzene-poly-carboxylic acid complex induced apoptosis in human breast cancer cells, suggesting similar mechanisms may apply for derivatives like 7-cyano-1,3-benzoxazole-2-carboxylic acid .
Kasthuri et al. (2015)Synthesis MethodologiesReported efficient synthesis routes for benzoxazoles using 7-cyano derivatives as intermediates, highlighting their importance in drug development .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Positions) Core Structure Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
7-Cyano-1,3-benzoxazole-2-carboxylic acid -CN (7), -COOH (2) Benzoxazole C9H4N2O3 ~196.14 (estimated) Potential pharmacological applications -
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid -Br (7), -CH3 (2), -COOH (5) Benzoxazole C9H6BrNO3 256.05 Higher molar mass; bromine enhances halogen bonding
7-Fluoro-1,3-benzoxazole-2-carboxylic acid -F (7), -COOH (2) Benzoxazole C8H4FNO3 181.12 Lower molar mass; fluorine’s electronegativity impacts reactivity
5-tert-Butyl-1,3-benzoxazole-2-carboxylic acid -C(CH3)3 (5), -COOH (2) Benzoxazole C12H13NO3 219.24 Bulky tert-butyl group increases steric hindrance
6-Bromobenzo[d]oxazole-2-carboxylic acid -Br (6), -COOH (2) Benzoxazole C8H4BrNO3 242.03 Bromine at position 6 alters electronic distribution
2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid -NHCH3 (2), -COOH (7) Benzothiazole C9H8N2O2S 208.24 Benzothiazole core with distinct sulfur atom; potential bioactivity

Physicochemical Properties

  • Molar Mass and Solubility: Brominated analogues (e.g., 256.05 g/mol for 7-bromo derivative ) exhibit higher molecular weights compared to fluoro-substituted compounds (181.12 g/mol ). The cyano group in the target compound may reduce solubility in polar solvents due to its hydrophobic nature.
  • Acidity : The electron-withdrawing -CN group at position 7 likely increases the acidity of the -COOH group at position 2 compared to alkyl-substituted analogues (e.g., tert-butyl derivative ).
  • Thermal Stability: Fluorinated benzoxazoles (e.g., 5-fluoro derivative ) show high predicted boiling points (~356.9°C), suggesting thermal stability. The cyano group’s thermal resilience could be advantageous in high-temperature syntheses.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups : -CN, -Br, and -F substituents enhance electrophilicity, favoring nucleophilic reactions. The -CN group’s strong electron withdrawal may make the target compound more reactive in coupling reactions than tert-butyl or methyl analogues.
  • Steric Effects : Bulky groups like tert-butyl () reduce reactivity at adjacent positions, whereas smaller substituents (e.g., -F ) minimize steric hindrance.
  • Bioavailability: Fluorinated and cyano-substituted compounds often exhibit improved metabolic stability and membrane permeability, critical for drug design.

Biological Activity

7-Cyano-1,3-benzoxazole-2-carboxylic acid (C10H6N2O3) is a heterocyclic compound notable for its potential biological activities and synthetic utility. It features a benzoxazole structure, which includes a cyano group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The unique structure of 7-cyano-1,3-benzoxazole-2-carboxylic acid allows it to engage in various chemical interactions that can influence biological activity. The presence of the benzoxazole ring contributes significantly to its reactivity and interaction with biological targets.

Biological Activities

1. Antibacterial Activity
Benzoxazole derivatives have demonstrated significant antibacterial properties. Studies have shown that compounds similar to 7-cyano-1,3-benzoxazole-2-carboxylic acid exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, including methicillin-resistant strains, and have shown promising results with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Antifungal Activity
These compounds also exhibit antifungal properties against various fungal strains such as Candida albicans and Aspergillus fumigatus. The mechanism often involves disrupting fungal cell wall synthesis or function, which is critical for their survival .

3. Anticancer Activity
The anticancer potential of 7-cyano-1,3-benzoxazole-2-carboxylic acid has been explored in various studies. It has been found to induce cytotoxic effects in several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The effective concentration (IC50) values indicate moderate to significant activity against these cell lines .

Comparative Analysis of Related Compounds

A comparative analysis highlights the structural similarities among various benzoxazole derivatives and their biological activities:

Compound NameSimilarity IndexNotable Features
Benzo[d]oxazole-5-carboxylic acid0.91Contains a carboxyl group; used in pharmaceuticals
2-Methylbenzo[d]oxazole-5-carboxylic acid0.86Methyl substitution enhances lipophilicity
Benzo[d]oxazole-4-carboxylic acid0.84Exhibits similar biological activities
5-Methyl-2-phenyloxazole-4-carboxylic acid0.77Potentially more active against certain cancer cells
2-Methylbenzo[d]oxazole-6-carbaldehyde0.92Aldehyde functionality may alter reactivity

This table illustrates the diversity within the benzoxazole family and emphasizes the unique characteristics of 7-cyano-1,3-benzoxazole-2-carboxylic acid that may contribute to its biological activity.

The biological activity of 7-cyano-1,3-benzoxazole-2-carboxylic acid is thought to be mediated through various mechanisms:

  • Enzyme Inhibition: Interaction with enzymes such as DNA topoisomerases and cyclooxygenase (COX) has been reported, which could lead to its anticancer and anti-inflammatory effects .
  • Receptor Modulation: Preliminary studies suggest that this compound may interact with specific receptors or proteins via hydrogen bonding and π-stacking interactions .

Case Studies

Recent research has focused on synthesizing novel derivatives of benzoxazoles to enhance their pharmacological profiles. For example:

  • A study evaluated the cytotoxic effects of synthesized benzoxazole derivatives on multiple cancer cell lines, demonstrating significant antiproliferative activity .
  • Another investigation highlighted the antibacterial efficacy of substituted benzoxazoles against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 7-Cyano-1,3-benzoxazole-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis typically involves cyclization of precursors such as 2-aminophenol derivatives with cyanoacetic acid under acidic or catalytic conditions. Key steps include:

  • Cyclization : Use of polyphosphoric acid (PPA) or Eaton’s reagent to promote ring closure, ensuring temperature control (110–130°C) to avoid side reactions like decarboxylation .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Monitor purity via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • Yield Optimization : Adjust stoichiometry of the nitrile precursor (1.2–1.5 equivalents) and reaction time (8–12 hours) to balance conversion and byproduct formation .

Q. How should researchers validate the structural integrity of 7-Cyano-1,3-benzoxazole-2-carboxylic acid using spectroscopic techniques?

Answer: A multi-technique approach is critical:

  • NMR : Confirm the benzoxazole ring via aromatic proton signals (δ 7.8–8.2 ppm, doublets) and the carboxylic acid proton (δ 12–13 ppm, broad singlet). The cyano group absence in 1H^1H-NMR but presence in 13C^{13}C-NMR (δ 115–120 ppm) validates its retention .
  • IR Spectroscopy : Look for characteristic peaks: C≡N stretch (~2240 cm1^{-1}), C=O (carboxylic acid, ~1700 cm1^{-1}), and C-O-C (benzoxazole, ~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should show [M-H]^- at m/z 203.0 (calculated for C9 _9H4 _4N2 _2O3_3) .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic effects of the cyano group on the benzoxazole scaffold’s reactivity?

Answer:

  • Comparative Reactivity Studies : Synthesize analogs without the cyano group (e.g., 7-H or 7-CH3_3) and compare their electrophilic substitution rates (e.g., nitration or halogenation). Monitor regioselectivity via 1H^1H-NMR .
  • Computational Analysis : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution. The cyano group’s electron-withdrawing nature reduces electron density at the 4-position, directing electrophiles to the 5-position .
  • X-ray Crystallography : Resolve crystal structures to correlate bond lengths (C≡N vs. C-O) with resonance stabilization effects .

Q. How can 7-Cyano-1,3-benzoxazole-2-carboxylic acid be utilized in designing fluorescence probes for metal ion detection?

Answer:

  • Derivatization : Convert the carboxylic acid to an amide using ethylenediamine derivatives to introduce chelating sites. For example, coupling with 8-aminoquinoline creates a fluorophore sensitive to transition metals (e.g., Cu2+^{2+}) .
  • Solvatochromism Studies : Evaluate emission shifts in solvents of varying polarity. A bathochromic shift in DMSO vs. hexane indicates intramolecular charge transfer (ICT) enhanced by the cyano group .
  • Biological Testing : Assess selectivity in buffered solutions (pH 7.4) with competing ions (Na+ ^+, K+^+, Ca2+^{2+}). Use fluorescence quenching assays to quantify binding constants (e.g., Stern-Volmer plots) .

Q. What methodologies are recommended for analyzing stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; the cyano group may hydrolyze to a carboxylic acid under basic conditions, requiring pH-controlled formulations .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. The benzoxazole ring typically degrades above 250°C, but the cyano group may lower this threshold .
  • Light Sensitivity : Expose to UV (365 nm) and visible light; track photodegradation products using HPLC-PDA. Use amber glassware for storage to mitigate photooxidation .

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